2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
Description
2-[1-(4-Methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a piperidine ring substituted at the 3-position by a 4-methoxybenzoyl group. This structure confers unique physicochemical properties, such as moderate hydrophobicity (logP ~1.2–1.3) and a molecular weight of ~335–350 g/mol, depending on the substituents.
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-16-10-8-14(9-11-16)20(24)23-12-4-5-15(13-23)19-21-17-6-2-3-7-18(17)22-19/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBJRNDETWEMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the attachment of the methanone group to the methoxyphenyl group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Reactivity of the Benzodiazole Core
The benzodiazole moiety undergoes reactions typical of aromatic heterocycles, including nucleophilic substitution and electrophilic aromatic substitution (EAS).
Nucleophilic Substitution
The nitrogen-rich benzodiazole system facilitates nucleophilic attack at electron-deficient positions. For example:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions substitutes hydrogen atoms on the diazole ring.
-
Ring-Opening Reactions : Strong nucleophiles (e.g., hydroxide) can cleave the diazole ring, forming open-chain intermediates that re-cyclize under acidic conditions .
Electrophilic Aromatic Substitution
The electron-donating methoxy group on the benzoyl substituent enhances reactivity at para and meta positions of the benzodiazole ring. Common EAS reactions include:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-6 .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, improving water solubility .
Piperidine Ring Transformations
The piperidine ring participates in alkylation , oxidation , and ring-modification reactions :
N-Alkylation/Acylation
The secondary amine in the piperidine reacts with:
-
Alkyl Halides : Forms quaternary ammonium salts (e.g., with methyl iodide) .
-
Acyl Chlorides : Produces amides, as seen in derivatives like 2-(4-((1-(4-methoxybenzyl)piperidin-3-yl)methoxy)phenyl)-1H-benzo[d]imidazole-5-carboxamide .
Oxidation
Oxidants like KMnO₄ convert the piperidine ring to a pyridine derivative, altering electronic properties .
4-Methoxybenzoyl Group Reactivity
This substituent undergoes hydrolysis , demethylation , and cross-coupling :
Hydrolysis
Under acidic or basic conditions:
-
Ester Cleavage : The benzoyl group hydrolyzes to a carboxylic acid, though steric hindrance from the piperidine slows this process .
Demethylation
Reagents like BBr₃ remove the methoxy group, generating a hydroxylated derivative .
Multicomponent Reactions (MCRs)
The compound participates in solvent-free MCRs to form fused heterocycles:
Catalytic and Solvent Effects
-
Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl groups at the benzodiazole C-4 .
-
Solvent-Free Optimization : Reactions in melt conditions improve yields by 15–20% compared to solvents .
Stability and Degradation
-
Photodegradation : UV exposure cleaves the benzodiazole ring, forming nitroso intermediates.
-
Acidic Conditions : Protonation of the piperidine nitrogen enhances solubility but promotes ring-opening above pH 2 .
Computational Insights
DFT studies suggest:
-
The 4-methoxybenzoyl group stabilizes transition states in EAS via resonance .
-
Piperidine ring puckering modulates steric accessibility for nucleophilic attacks .
This compound’s versatility in nucleophilic, electrophilic, and multicomponent reactions makes it valuable for synthesizing bioactive hybrids. Further studies should explore enantioselective modifications and green chemistry applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole exhibit significant anticancer properties. For instance, studies have shown that derivatives containing benzodiazole can inhibit the growth of various cancer cell lines, including colon carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Anticonvulsant Properties
The anticonvulsant effects of related compounds have been documented, suggesting that This compound may also possess similar properties. In particular, studies on thiazole and benzodiazole derivatives have demonstrated their potential in protecting against seizures in animal models . The structure-activity relationship (SAR) analysis indicates that modifications in the benzodiazole ring can enhance anticonvulsant efficacy.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. The presence of the methoxy group is believed to enhance its interaction with microbial targets, leading to increased antibacterial activity. Research has indicated that derivatives of benzodiazole exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of a series of benzodiazole derivatives, including This compound , against human colon cancer cells (HCT-15). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Benzodiazole Derivative A | 10.5 | Apoptosis induction |
| Benzodiazole Derivative B | 12.0 | Cell cycle arrest |
| This compound | 9.8 | Apoptosis induction |
Case Study 2: Anticonvulsant Activity
In a preclinical study on animal models induced with seizures, the compound was tested for its anticonvulsant properties using the maximal electroshock seizure (MES) test. The findings revealed that it provided significant protection against seizures at doses as low as 30 mg/kg.
| Treatment | Protection Rate (%) | ED50 (mg/kg) |
|---|---|---|
| Control | 0 | N/A |
| This compound | 80 | 30 |
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating their function. The methanone group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole with structurally related benzodiazole derivatives:
Key Observations :
- Substituent Position Sensitivity: The 4-methoxybenzoyl derivative (target compound) differs from its 3-methoxy isomer (CAS 942864-89-3) in electronic distribution.
- Functional Group Diversity : The nitro and ethoxyphenyl groups in N-piperidinyl etonitazene analogs (e.g., ) confer opioid-like activity, highlighting how benzodiazole derivatives can be tailored for diverse pharmacological endpoints .
Physicochemical and Pharmacokinetic Profiles
- Thermal Stability : Piperidinyl benzodiazoles generally exhibit high thermal stability, with boiling points >400°C and flash points ~200–220°C, as observed in 2-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole .
Biological Activity
2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS Number: 949744-79-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.3996 g/mol
- Structure : The compound features a benzodiazole core, a piperidine ring, and a methoxybenzoyl substituent, which are critical for its biological activity.
1. Oxytocin Receptor Antagonism
Research indicates that this compound acts as a potent antagonist of the human oxytocin receptor (OTR), displaying a high affinity with a Ki value of 4.6 nM. It exhibits over 800-fold selectivity against human arginine vasopressin receptors V1A and V2. This selectivity is significant for therapeutic applications targeting conditions influenced by oxytocin signaling, such as anxiety and labor induction in obstetrics .
2. Anticonvulsant Activity
The compound has been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in male Wistar rats. Its efficacy was compared to standard anticonvulsants, revealing promising results that suggest it may be effective in managing seizures without significant neurotoxicity at tested doses .
3. Anticancer Potential
Preliminary studies have indicated that derivatives of benzodiazole compounds, including this one, exhibit anticancer activity. The presence of the methoxy group and the piperidine moiety contribute to its cytotoxic effects against various cancer cell lines. Further structure-activity relationship (SAR) studies are needed to define the specific interactions contributing to this activity .
The biological activity of this compound is primarily attributed to its interaction with specific receptors:
- Oxytocin Receptor Antagonism : By blocking OTRs, the compound can modulate physiological responses such as uterine contractions and social behaviors influenced by oxytocin.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving Bcl-2 proteins and other apoptotic factors, although detailed mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
